2-Aminobenzothiazole-6-carboxylic acid
Overview
Description
2-Aminobenzothiazole-6-carboxylic acid is a heterocyclic organic compound that belongs to the benzothiazole family Benzothiazoles are known for their diverse biological activities and are widely used in medicinal chemistry
Mechanism of Action
Target of Action
2-Aminobenzothiazole-6-carboxylic acid, also known as 2-aminobenzo[d]thiazole-6-carboxylic acid, is a biologically active compound that interacts with various targets. It has a broad spectrum of biological activity, exhibiting antiviral, antimicrobial, anti-inflammatory, antidiabetic, analgesic, antioxidant, antidepressant, anticonvulsant, antianginal, antitumor, and immunomodulatory effects
Mode of Action
The mode of action of this compound involves its interaction with its targets, leading to various changes. The compound serves as a reactant or a reaction intermediate for affording various fused heterocycles
Result of Action
The result of the compound’s action is its broad spectrum of biological activity, including antiviral, antimicrobial, anti-inflammatory, antidiabetic, analgesic, antioxidant, antidepressant, anticonvulsant, antianginal, antitumor, and immunomodulatory effects
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Aminobenzothiazole-6-carboxylic acid typically involves the cyclization of substituted anilines with thiocyanates in the presence of bromine and acetic acid. The reaction proceeds through the formation of an intermediate, which is then hydrolyzed to yield the desired product . Another method involves the condensation of 2-aminobenzenethiol with aldehydes or ketones, followed by cyclization .
Industrial Production Methods
Industrial production methods often focus on optimizing yields and reducing costs. One such method involves the use of green chemistry principles, where reactions are carried out in water as a solvent and catalyzed by non-toxic catalysts. For example, a three-component reaction of 2-aminobenzothiazole with aromatic aldehydes and 1,3-diketones under microwave irradiation has been reported to be efficient and environmentally friendly .
Chemical Reactions Analysis
Types of Reactions
2-Aminobenzothiazole-6-carboxylic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert it into corresponding amines or thiols.
Substitution: Electrophilic substitution reactions can introduce various functional groups onto the benzothiazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Electrophilic reagents like halogens, nitrating agents, and sulfonating agents are commonly employed.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, amines, thiols, and various substituted benzothiazoles .
Scientific Research Applications
2-Aminobenzothiazole-6-carboxylic acid has a wide range of applications in scientific research:
Comparison with Similar Compounds
Similar Compounds
- 2-Aminobenzothiazole
- 6-Amino-2-cyanobenzothiazole
- Benzothiazole
Uniqueness
2-Aminobenzothiazole-6-carboxylic acid stands out due to its unique combination of an amino group and a carboxylic acid group on the benzothiazole ring. This structural feature enhances its reactivity and allows for the formation of a wide range of derivatives with diverse biological activities .
Properties
IUPAC Name |
2-amino-1,3-benzothiazole-6-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6N2O2S/c9-8-10-5-2-1-4(7(11)12)3-6(5)13-8/h1-3H,(H2,9,10)(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEAKWWWXCZMODH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1C(=O)O)SC(=N2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6N2O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4059093 | |
Record name | 6-Benzothiazolecarboxylic acid, 2-amino- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4059093 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
93-85-6 | |
Record name | 2-Amino-6-benzothiazolecarboxylic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=93-85-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 6-Benzothiazolecarboxylic acid, 2-amino- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000093856 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 93-85-6 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=39119 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 6-Benzothiazolecarboxylic acid, 2-amino- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 6-Benzothiazolecarboxylic acid, 2-amino- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4059093 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-aminobenzothiazole-6-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.077 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the main applications of 2-Aminobenzothiazole-6-carboxylic acid in synthetic chemistry?
A1: this compound serves as a crucial building block in synthesizing diverse heterocyclic compounds with potential biological activities. For instance, it's a precursor to:
- N-substituted-3-chloro-2-azetidinones: These compounds, synthesized through a multi-step process involving this compound, exhibited promising antibacterial activity against both Gram-positive and Gram-negative bacteria. []
- 5-arylidene-2-imino-4-thiazolidinones: This class of compounds, also derived from this compound, demonstrated moderate antibacterial and antifungal properties. []
Q2: How does the structure of this compound contribute to its versatility in drug discovery?
A2: The presence of four modifiable positions on the bicyclic structure of this compound makes it highly attractive for structure-activity relationship (SAR) studies. [] Researchers can introduce various substituents at these positions, exploring a vast chemical space and potentially optimizing the compound's activity and selectivity for specific targets.
Q3: Are there any studies investigating the antibacterial activity of compounds derived from this compound?
A3: Yes, multiple studies highlight the potential of this compound derivatives as antibacterial agents. For instance:
- N-substituted-3-chloro-2-azetidinones, synthesized from this compound, demonstrated good to moderate antibacterial activity against Staphylococcus aureus, Bacillus subtilis, Pseudomonas aeruginosa, and Escherichia coli. []
- 5-arylidene-2-imino-4-thiazolidinones, another class of derivatives, showed slight to moderate activity against specific microorganisms. []
Q4: Has this compound been used in developing nanomaterials for catalytic applications?
A4: Recent research explored the use of this compound in synthesizing magnetic nanoparticles for catalytic applications. Specifically:
- Sulfamic acid this compound functionalized Fe3O4 nanoparticles were developed and characterized, exhibiting catalytic activity in the one-pot synthesis of 3,4,5-trisubstituted furan-2(5H)-ones derivatives. [] This highlights the potential of incorporating this compound into nanomaterials for diverse catalytic applications.
Q5: What analytical techniques are commonly employed to characterize this compound and its derivatives?
A5: Characterizing this compound and its derivatives commonly involves various spectroscopic and analytical methods, including:
- Nuclear Magnetic Resonance (NMR) spectroscopy: Both 1H-NMR and 13C-NMR are valuable tools for elucidating the structure of these compounds. [, ]
- Fourier-Transform Infrared (FT-IR) spectroscopy: This technique helps identify functional groups present within the molecule. [, , ]
- X-ray Diffraction (XRD): This method provides insights into the crystalline structure of the compound, especially relevant when studying its incorporation into nanomaterials. []
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